

Synthesis Protocol for S-1360: An Investigational HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

[Get Quote](#)

Note to the Reader: The specific chemical structure and a detailed, validated synthesis protocol for the investigational HIV integrase inhibitor S-1360, developed by Shionogi and GlaxoSmithKline, are not publicly available. Development of S-1360 was discontinued in the early 2000s, and detailed synthetic procedures were not disclosed in the available scientific literature or patents.

However, to fulfill the request for a detailed application note and protocol for a compound in this class, this document provides a representative synthesis protocol for a closely related series of HIV integrase inhibitors: 2-hydroxy-3-heteroaryl acrylic acid derivatives. This class of compounds, also investigated by Shionogi, shares a similar mechanism of action with S-1360, targeting the strand transfer step of HIV integrase.

Application Notes

Introduction

S-1360 was a pioneering investigational antiretroviral agent belonging to the class of HIV integrase inhibitors.^{[1][2][3]} These inhibitors target the viral enzyme integrase, which is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.^{[1][2]} S-1360 specifically inhibits the strand transfer step of this process. Although its development was halted due to pharmacokinetic challenges, the research into S-1360 and related compounds paved the way for the successful development of other integrase inhibitors that are now critical components of highly active antiretroviral therapy (HAART).

This document provides a detailed protocol for the synthesis of a representative 2-hydroxy-3-heteroaryl acrylic acid derivative, a class of compounds that are structurally and mechanistically related to the early diketo acid bioisosteres like S-1360.

Mechanism of Action: HIV Integrase Inhibition

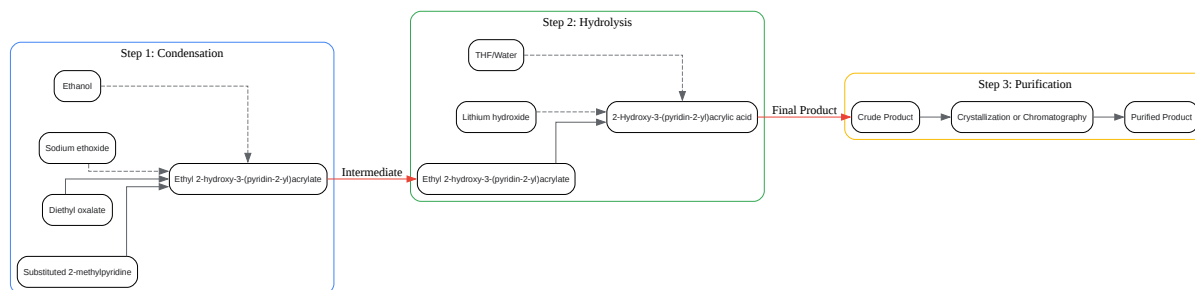
HIV integrase carries out two key catalytic reactions: 3'-processing and strand transfer. Integrase strand transfer inhibitors (INSTIs) bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg^{2+}) that are essential for its catalytic activity. This binding prevents the covalent linkage of the viral DNA to the host cell's DNA, effectively halting the viral replication cycle.

Experimental Protocols

Representative Synthesis of a 2-Hydroxy-3-heteroaryl Acrylic Acid Derivative

The following is a representative, multi-step synthesis protocol adapted from the general procedures described for the synthesis of 2-hydroxy-3-heteroaryl acrylic acid derivatives.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-hydroxy-3-heteroaryl acrylic acid derivatives.

Materials and Reagents

Reagent/Material	Grade	Supplier
Substituted 2-methylpyridine	Reagent	Sigma-Aldrich
Diethyl oxalate	Reagent	Sigma-Aldrich
Sodium ethoxide	Reagent	Sigma-Aldrich
Anhydrous Ethanol	ACS Grade	Fisher Scientific
Lithium hydroxide	Reagent	Sigma-Aldrich
Tetrahydrofuran (THF)	HPLC Grade	Fisher Scientific
Hydrochloric acid (HCl)	ACS Grade	VWR
Ethyl acetate	ACS Grade	Fisher Scientific
Brine (saturated NaCl solution)	N/A	Prepared in-house
Anhydrous magnesium sulfate	Reagent	Sigma-Aldrich

Procedure

Step 1: Synthesis of Ethyl 2-hydroxy-3-(pyridin-2-yl)acrylate (Ester Intermediate)

- To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of the appropriate substituted 2-methylpyridine (1.0 equivalent) in anhydrous ethanol dropwise.
- After stirring for 15 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
- Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Synthesis of 2-Hydroxy-3-(pyridin-2-yl)acrylic acid (Final Product)

- Dissolve the crude ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
- Add lithium hydroxide (2.0 equivalents) to the solution and stir at room temperature for 4-6 hours.
- Monitor the hydrolysis by TLC (1:1 hexane:ethyl acetate with 1% acetic acid).
- Once the reaction is complete, remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final 2-hydroxy-3-(pyridin-2-yl)acrylic acid derivative.

Step 3: Purification

- The crude final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

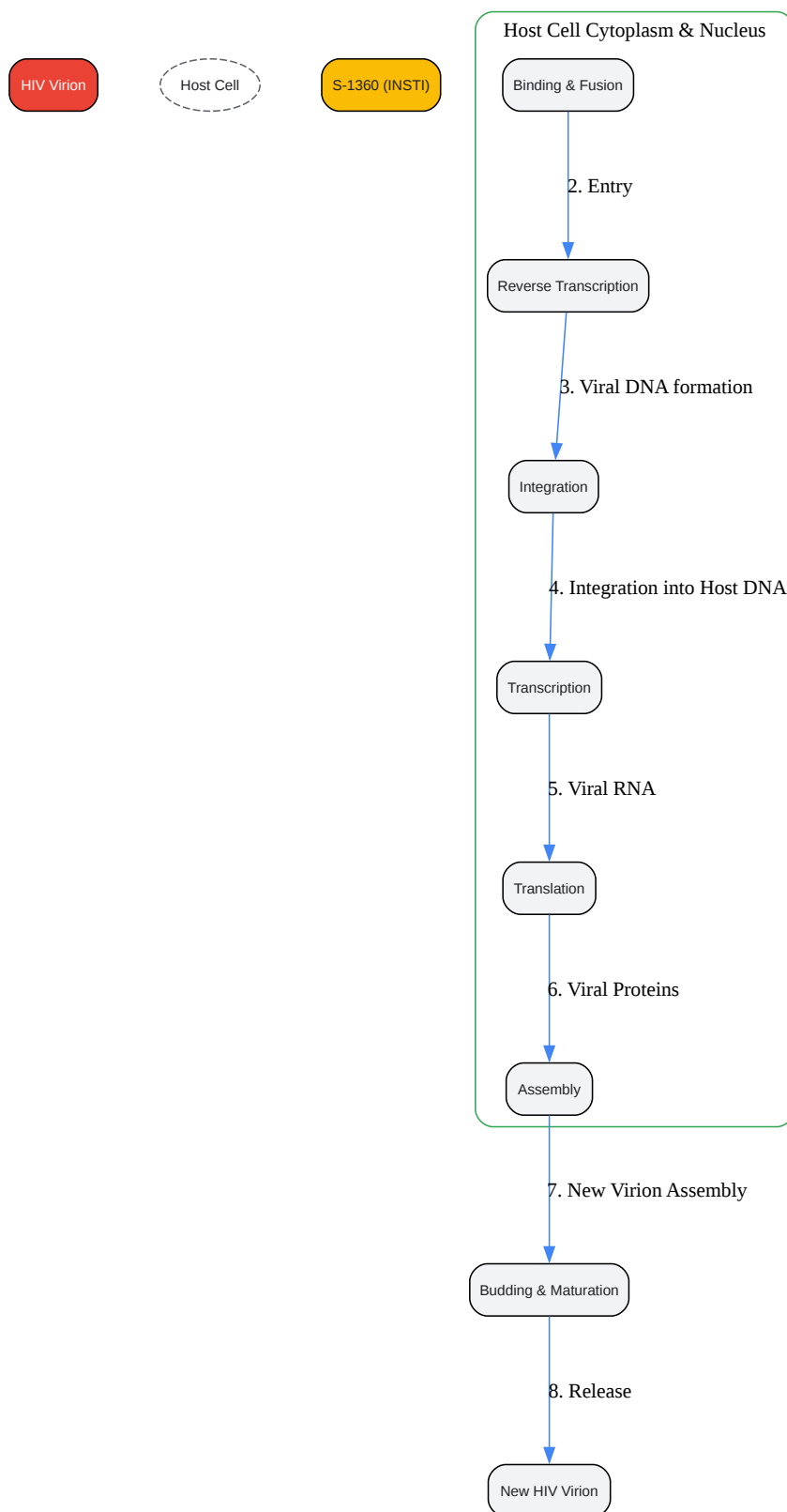
Quantitative Data Summary

Step	Reactant	Molar Ratio	Product	Theoretical Yield	Actual Yield (%)	Purity (by HPLC)
1	2-methylpyridine	1.0	Ester Intermediate	Calculated based on starting material	75-85%	>95%
2	Ester Intermediate	1.0	Final Product	Calculated based on intermediate	80-90%	>98%

Signaling Pathway

HIV Life Cycle and the Role of Integrase

The following diagram illustrates the HIV life cycle, highlighting the critical step of integration that is blocked by integrase inhibitors like S-1360 and its analogs.



[Click to download full resolution via product page](#)

Caption: Inhibition of the HIV life cycle by S-1360 (an INSTI) at the integration stage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Authentic HIV-1 integrase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. New Integrase Inhibitor, S-1360 [natap.org]
- To cite this document: BenchChem. [Synthesis Protocol for S-1360: An Investigational HIV Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680365#s-1360-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

